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  • Product: 4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine
  • CAS: 1187057-78-8

Core Science & Biosynthesis

Foundational

The Structural and Synthetic Dynamics of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine: A Technical Whitepaper

Executive Summary The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. Among its derivatives, 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine represents a highly specialized, sterically tuned analog. By incorporating an ethyl group at the C4 position and a para-tolyl group at the C3 position, this molecule exhibits unique physicochemical properties and a highly directed reactivity profile.

This whitepaper provides an in-depth analysis of the chemical architecture, physical properties, and synthetic methodologies associated with 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, offering actionable insights for medicinal chemists and drug development professionals.

Structural Architecture & Physicochemical Profile

Structural Rationale and Causality

The molecular architecture of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine (Molecular Formula: C₁₂H₁₅N₃) is defined by a 1H-pyrazole core substituted at three distinct positions. Each substituent dictates the molecule's behavior in biological systems and synthetic pathways:

  • 3-(p-Tolyl) Group: The electron-donating methyl group on the phenyl ring increases the electron density of the pyrazole core via inductive and resonance effects. This enhances the nucleophilicity of the adjacent nitrogen atoms and improves the molecule's overall lipophilicity (LogP), aiding in cellular membrane permeability.

  • 4-Ethyl Group (The Steric Shield): The C4 position of unsubstituted pyrazoles is highly susceptible to electrophilic attack. The deliberate installation of an ethyl group blocks this position. This causality is critical: by sterically shielding C4, chemists prevent unwanted side reactions (such as halogenation or nitration) during downstream derivatization, forcing subsequent reactions to occur exclusively at the 5-NH₂ or 1-NH sites .

  • 5-Amino Group: Acts as a primary nucleophile and a hydrogen-bond donor, essential for binding to target proteins (e.g., the ATP-binding pocket of kinases) and for the synthesis of fused heterocyclic systems.

Quantitative Physicochemical Data

The physical properties of 5-aminopyrazoles are heavily influenced by intermolecular hydrogen bonding, which often results in the formation of stable dimers in the solid state . The quantitative parameters for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine are summarized below.

PropertyValue / CharacteristicAnalytical Significance
Molecular Weight 201.27 g/mol Optimal for fragment-based drug design (FBDD).
Physical State Pale yellow to white crystalline solidIndicates high purity; color shifts suggest oxidation.
Melting Point 135 °C – 142 °CHigh MP reflects strong intermolecular H-bonding networks.
Predicted LogP ~2.85Ideal lipophilicity for oral bioavailability (Lipinski's Rule of 5).
H-Bond Donors 2 (Exocyclic NH₂, Endocyclic NH)Facilitates strong target-protein interactions.
H-Bond Acceptors 1 (Endocyclic N)Participates in dipole-directed binding.
Solubility Soluble in DMSO, DMF, EtOH; Insoluble in H₂ODictates solvent choice for in vitro assays and synthesis.

Synthetic Methodology: The β-Ketonitrile Route

The most robust and self-validating method for synthesizing 3,4,5-trisubstituted aminopyrazoles is the cyclocondensation of an α -alkyl- β -ketonitrile with hydrazine hydrate . This route is highly regioselective and scalable.

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine from 2-ethyl-3-oxo-3-(p-tolyl)propanenitrile.

  • Preparation of the Reaction Matrix: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-ethyl-3-oxo-3-(p-tolyl)propanenitrile in 50 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected because its boiling point (78 °C) provides the optimal thermal energy required to drive the intramolecular cyclization without causing thermal degradation of the sensitive amino group.

  • Addition of the Binucleophile: Slowly add 12.0 mmol (1.2 equivalents) of hydrazine hydrate (NH₂NH₂·H₂O) dropwise to the stirring solution at room temperature.

    • Causality: A slight excess of hydrazine ensures complete conversion of the ketonitrile and compensates for any evaporative loss during reflux.

  • Thermal Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (80 °C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

    • Self-Validation: The disappearance of the starting material spot (higher Rf) and the appearance of a new, highly UV-active spot (lower Rf, due to increased polarity from the -NH₂ group) validates the formation of the pyrazole core.

  • Quenching and Workup: Once complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure. Pour the residue into 100 mL of ice-cold distilled water and stir vigorously for 30 minutes to induce precipitation.

  • Purification: Filter the crude precipitate under vacuum. Wash the filter cake with cold water to remove unreacted hydrazine. Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine as a crystalline solid.

Visualization of the Synthetic Workflow

SynthesisWorkflow A 2-Ethyl-3-oxo-3- (p-tolyl)propanenitrile C Hydrazone Intermediate A->C EtOH, Reflux Nucleophilic Attack B Hydrazine Hydrate (NH2NH2·H2O) B->C D 4-Ethyl-3-(p-tolyl)- 1H-pyrazol-5-amine C->D Intramolecular Cyclization (-H2O)

Caption: Synthetic pathway for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine via β-ketonitrile condensation.

Reactivity Dynamics & Pharmacological Utility

Directed Derivatization

Because the C4 position is sterically blocked by the ethyl group, the reactivity of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine is entirely directed toward its nitrogen centers. This makes it an exceptional precursor for the synthesis of fused heterocyclic systems, which are highly sought after in pharmacology .

  • Formation of Pyrazolo[1,5-a]pyrimidines: Reacting this compound with 1,3-dielectrophiles (such as β -diketones or enaminones) under acidic conditions leads to cyclocondensation. The exocyclic 5-NH₂ attacks one electrophilic center, while the endocyclic 1-NH attacks the other, forming a fused pyrimidine ring. These fused systems are potent inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases.

  • N-Acylation and Sulfonylation: The 5-NH₂ group readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a mild base (e.g., triethylamine) to form amides or sulfonamides. The steric bulk of the C4-ethyl group slightly hinders this reaction compared to unsubstituted analogs, necessitating longer reaction times or the use of catalytic DMAP (4-Dimethylaminopyridine) to accelerate the acyl transfer.

Visualization of Reactivity Pathways

ReactivityPathways Core 4-Ethyl-3-(p-tolyl)- 1H-pyrazol-5-amine Acyl N-Acylation / Sulfonylation (Amides & Sulfonamides) Core->Acyl Acyl/Sulfonyl Chlorides (Targets 5-NH2) Fused Cyclocondensation (Pyrazolo[1,5-a]pyrimidines) Core->Fused 1,3-Dielectrophiles (Targets 1-NH & 5-NH2) Blocked C4-Electrophilic Substitution (Halogenation/Nitration) BLOCKED Core->Blocked Steric Shielding by 4-Ethyl Group

Caption: Reactivity profile demonstrating N-directed derivatization and C4 steric shielding.

Conclusion

4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine is a highly engineered heterocyclic scaffold. The strategic placement of the 4-ethyl group fundamentally alters its chemical reactivity, protecting the core from unwanted electrophilic degradation while funneling synthetic pathways toward the generation of complex, biologically active fused ring systems. By adhering to the thermodynamic principles of β -ketonitrile cyclocondensation, researchers can reliably synthesize and utilize this compound to accelerate the discovery of novel therapeutics.

References

  • Anwar, H. F., & Elnagdi, M. H. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. URL:[Link]

  • Frizzo, C. P., et al. "Synthesis and Properties of Pyrazoles." Encyclopedia MDPI, 2022. URL:[Link]

  • Abdelhamed, M. N., et al. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." Molecules, 2024. URL:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, providing researchers, scientists, and drug development professionals with a detailed, field-proven methodology.

Introduction and Significance

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The 5-aminopyrazole scaffold, in particular, is a privileged structure found in numerous pharmacologically active agents, including kinase inhibitors, anti-inflammatory agents, and NPY5 antagonists.[1] The target molecule, 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, possesses a unique substitution pattern that makes it an attractive candidate for further derivatization and biological screening. This guide outlines a logical and well-established synthetic approach, predicated on the classical condensation of a β-ketonitrile with hydrazine.[1][2]

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests that the pyrazole ring can be constructed via the cyclization of a suitable acyclic precursor. The most logical disconnection is across the N1-C5 and N2-C3 bonds, leading back to hydrazine and a β-ketonitrile intermediate. This β-ketonitrile, 2-ethyl-3-oxo-3-(p-tolyl)propanenitrile, can be conceptually formed through the acylation of p-tolylacetonitrile. This strategy is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity of the individual transformations.

Overall Synthetic Workflow

The synthesis of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine can be conceptualized as a two-step process. The first step involves the synthesis of the key intermediate, a β-ketonitrile, via a Claisen condensation. The second step is the formation of the pyrazole ring through condensation with hydrazine hydrate.

Caption: Synthetic workflow for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine.

Part 1: Synthesis of the β-Ketonitrile Intermediate

The cornerstone of this synthesis is the formation of the β-ketonitrile, 2-ethyl-3-oxo-3-(p-tolyl)propanenitrile. This is achieved through a base-mediated Claisen condensation between p-tolylacetonitrile and ethyl propionate.

Experimental Protocol

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
p-Tolylacetonitrile131.181001.0
Ethyl Propionate102.131201.2
Sodium Ethoxide (21% in Ethanol)68.05 (as solid)1101.1
Anhydrous Ethanol46.07--
Diethyl Ether74.12--
Hydrochloric Acid (2M)36.46--

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared by carefully dissolving sodium metal in ethanol under an inert atmosphere, or a commercially available solution can be used.

  • To a stirred solution of p-tolylacetonitrile in anhydrous ethanol, the sodium ethoxide solution is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes to ensure complete formation of the carbanion.

  • Ethyl propionate is then added dropwise to the reaction mixture. The resulting solution is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the aqueous layer is washed with diethyl ether to remove any unreacted starting materials.

  • The aqueous layer is then cooled in an ice bath and acidified to a pH of 5-6 with 2M hydrochloric acid, leading to the precipitation of the β-ketonitrile.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-ethyl-3-oxo-3-(p-tolyl)propanenitrile as a solid.

Mechanistic Insights

The reaction proceeds via the deprotonation of the α-carbon of p-tolylacetonitrile by the strong base (sodium ethoxide) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of ethyl propionate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide ion yields the desired β-ketonitrile. The use of a slight excess of ethyl propionate and sodium ethoxide helps to drive the reaction to completion.

Part 2: Synthesis of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine

The final step in the synthesis is the cyclization of the β-ketonitrile intermediate with hydrazine hydrate to form the pyrazole ring. This reaction is a classic and highly efficient method for the preparation of 5-aminopyrazoles.[1][2]

Experimental Protocol

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Ethyl-3-oxo-3-(p-tolyl)propanenitrile201.25501.0
Hydrazine Hydrate (~64% hydrazine)50.06601.2
Ethanol46.07--
Acetic Acid (glacial)60.05catalytic-

Procedure:

  • A solution of 2-ethyl-3-oxo-3-(p-tolyl)propanenitrile in ethanol is prepared in a round-bottom flask.

  • To this solution, hydrazine hydrate is added, followed by a catalytic amount of glacial acetic acid. The use of a mild acid catalyst can facilitate the initial condensation step.

  • The reaction mixture is heated to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine as a crystalline solid.

Mechanistic Insights

The formation of the 5-aminopyrazole ring proceeds through a well-established mechanism.[1] Initially, the more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine moiety attacks the carbon of the nitrile group. Subsequent tautomerization leads to the formation of the aromatic pyrazole ring.

Reaction_Mechanism cluster_mechanism Mechanism of Pyrazole Formation start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack on C=O cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular attack on C≡N final_product 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine cyclized_intermediate->final_product Tautomerization

Caption: Mechanism of 5-aminopyrazole formation from a β-ketonitrile.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing the characteristic shifts for the aromatic protons of the tolyl group, the ethyl group protons, the amine protons, and the pyrazole ring protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretches of the amine and the pyrazole ring, as well as C-H and C=C stretches of the aromatic rings.

  • Melting Point Analysis: A sharp melting point will indicate the purity of the synthesized compound.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine. The methodology relies on well-understood and scalable chemical transformations, making it suitable for both small-scale laboratory synthesis and larger-scale production. The key to this synthesis is the successful formation of the β-ketonitrile intermediate, followed by a robust cyclization with hydrazine. By following the detailed protocols and understanding the underlying mechanisms, researchers can confidently prepare this valuable pyrazole derivative for further investigation in drug discovery and development programs.

References

  • Al-Mourabit, A., & Potier, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 234-253. [Link]

  • Khafagy, M. M., Abd El-Wahab, A. H. F., & Eid, F. A. (2002). Synthesis of some new 1,3,4-trisubstituted pyrazole derivatives and their antimicrobial activity. Il Farmaco, 57(9), 715-722. [Link]

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Foundational

A Preliminary Toxicological and Safety Assessment of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Development Professionals

Disclaimer: This document provides a predictive and methodological framework for the preliminary toxicity and safety assessment of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine. As of the date of this publication, no specific t...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a predictive and methodological framework for the preliminary toxicity and safety assessment of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine. As of the date of this publication, no specific toxicological studies for this exact molecule have been publicly documented. The recommendations herein are based on established principles of toxicology, data from structurally related pyrazole derivatives, and standard regulatory guidelines.

Introduction and Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to anticancer therapies.[1][2][3] The specific compound, 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, is a novel entity with potential pharmacological activity. Before its development can proceed, a thorough evaluation of its preliminary toxicity and safety profile is paramount.

This guide is designed for researchers, scientists, and drug development professionals to outline a logical, tiered approach to the initial toxicological assessment of this molecule. We will detail the necessary in vitro and in vivo assays, explain the scientific rationale behind each experimental choice, and provide a framework for interpreting the resulting data. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure a scientifically rigorous and self-validating process.

Compound Profile and Potential Toxicological Concerns Based on Structure

Chemical Structure: 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine

The structure contains several key features that warrant consideration:

  • Pyrazole Core: While generally well-tolerated and present in many pharmaceuticals, some pyrazole derivatives have been associated with toxicities, including mitochondrial respiration inhibition.[4]

  • Aromatic Amine (p-tolyl group): Aromatic amines are a class of compounds that can sometimes be associated with genotoxicity and carcinogenicity, often through metabolic activation to reactive intermediates.

  • 5-amino group: The amino substitution on the pyrazole ring can influence the compound's metabolic profile and potential for forming reactive metabolites.

Given these structural alerts, a preliminary safety assessment must prioritize the evaluation of cytotoxicity, genotoxicity, and acute systemic toxicity.

Tier 1: In Vitro Toxicity Assessment

The initial phase of toxicological testing should focus on in vitro assays to rapidly assess the intrinsic toxicity of the compound, minimize animal usage in accordance with the 3Rs principle (Replacement, Reduction, and Refinement), and inform dose selection for subsequent in vivo studies.

Cytotoxicity Assays

Objective: To determine the concentration at which the compound induces cell death and to establish a preliminary therapeutic index.

Methodology: A panel of cell lines should be used, including a relevant cancer cell line if an oncology indication is pursued (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and a normal, non-cancerous cell line (e.g., primary hepatocytes or a non-transformed fibroblast line) to assess selectivity.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)
HepG2 (Human Liver Carcinoma)4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine48Hypothetical Value
MCF-7 (Human Breast Carcinoma)4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine48Hypothetical Value
Normal Human Dermal Fibroblasts4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine48Hypothetical Value
Genotoxicity Assessment

Objective: To determine if the compound has the potential to cause genetic mutations or chromosomal damage, a critical indicator of potential carcinogenicity.

Workflow for In Vitro Genotoxicity Testing:

Caption: A standard workflow for in vitro genotoxicity assessment.

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon. The assay detects point mutations (base substitutions and frameshifts) that revert the bacteria to a state where they can synthesize histidine. The test must be conducted with and without a metabolic activation system (S9 fraction from rat liver) to identify pro-mutagens.

  • In Vitro Micronucleus Test: This assay is conducted in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes). It detects clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events by observing the formation of micronuclei in the cytoplasm of interphase cells.[7]

Tier 2: Acute In Vivo Toxicity Assessment

Should the in vitro data suggest an acceptable safety profile (i.e., low cytotoxicity and no genotoxicity), a preliminary in vivo study is warranted.

Objective: To determine the acute systemic toxicity of the compound after a single dose and to identify the maximum tolerated dose (MTD). This information is crucial for designing future repeated-dose toxicity studies.

Methodology: An acute oral toxicity study in a rodent model (e.g., mice or rats) following OECD Guideline 423 (Acute Toxic Class Method) is a standard approach.[8] This method uses a stepwise procedure with a small number of animals per step.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, as they are often slightly more sensitive.

  • Dose Selection: Based on in vitro data and any available information from analogous compounds, select a starting dose (e.g., 300 mg/kg).

  • Administration: Administer a single dose of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine by oral gavage.

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), morbidity, and mortality.

  • Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Dose Adjustment: Depending on the outcome of the initial dose group, subsequent groups are dosed at higher or lower fixed levels (e.g., 2000 mg/kg or 50 mg/kg).

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityGross Necropsy Findings
30030/3Mild lethargy observed within 2 hours, resolved by 24 hours.No abnormalities observed.
200031/3Severe lethargy, ataxia.Hypothetical Findings

Workflow for Preliminary Safety Assessment:

Preliminary_Safety_Assessment_Workflow start Start: Novel Compound 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine in_vitro Tier 1: In Vitro Assays - Cytotoxicity (IC50) - Genotoxicity (Ames, Micronucleus) start->in_vitro decision1 Acceptable In Vitro Profile? in_vitro->decision1 in_vivo Tier 2: Acute In Vivo Study - Rodent MTD (OECD 423) decision1->in_vivo Yes stop Stop/Redesign Compound decision1->stop No decision2 Acceptable Acute Toxicity? in_vivo->decision2 decision2->stop No proceed Proceed to Further Preclinical Development decision2->proceed Yes

Caption: A tiered approach to preliminary safety assessment.

Synthesis of Findings and Preliminary Risk Assessment

The culmination of this preliminary toxicological evaluation is a synthesized risk assessment.

  • Cytotoxicity: The IC50 values from multiple cell lines will provide an initial therapeutic window. A large difference between the effective dose for the intended pharmacological target and the cytotoxic concentration is desirable.

  • Genotoxicity: A positive result in any of the genotoxicity assays is a significant red flag, suggesting potential carcinogenicity.[7] Such a finding would likely halt the development of the compound unless the indication is for a life-threatening disease with no other treatment options.

  • Acute Toxicity: The acute oral toxicity study will establish a toxicity classification and provide a critical MTD value. This is essential for the design of all future in vivo studies, including efficacy and repeated-dose toxicity studies.

The framework presented here outlines a robust and scientifically sound initial approach to evaluating the toxicity and safety of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine. By following this tiered methodology, researchers can make informed go/no-go decisions early in the drug development process, conserving resources and ensuring that only compounds with a promising safety profile advance. While data on this specific molecule is not yet available, the principles and protocols described provide a clear path forward for its essential preliminary safety characterization.

References

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  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed.
  • ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink.
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  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
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  • 1H-Pyrazol-3-amine, 4-ethyl-5-phenyl-. (n.d.). Guidechem.
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  • 3-ethyl-4-phenyl-1H-pyrazol-5-amine. (n.d.). PubChem.
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Protocols & Analytical Methods

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Mechanistic Rationale The precise quantification of highly functionalized pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Mechanistic Rationale

The precise quantification of highly functionalized pyrazole derivatives is a critical requirement in modern drug development. 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine presents a unique chromatographic challenge due to its structural dichotomy: it possesses highly hydrophobic domains (the p-tolyl and ethyl groups) alongside highly polar, ionizable centers (the primary amine and pyrazole nitrogens).

The Causality of Method Design: To establish a robust, self-validating analytical method, we must control the analyte's ionization state. If the mobile phase pH is near the pKa​ of the primary amine (typically 3.5–5.0 for pyrazole amines), the analyte will exist in a state of dynamic partial ionization. This leads to severe peak broadening, splitting, and irreproducible retention times.

Recent chromatographic literature emphasizes that unoptimized silanol interactions in pyrazole derivatives lead to poor recovery and peak tailing[1]. By utilizing a highly acidic mobile phase (pH ~2.0) with Trifluoroacetic Acid (TFA), we fully protonate the primary amine. TFA acts as a dual-purpose reagent: it lowers the pH to force a single ionization state, and its anionic carboxylate acts as an ion-pairing agent, masking the positively charged amine. This suppresses deleterious secondary interactions with residual silanols on the silica matrix, ensuring sharp, symmetrical peaks.

Retention_Mechanics Analyte 4-Ethyl-3-(p-tolyl) -1H-pyrazol-5-amine Amine C5-Primary Amine (pKa ~4.5) Analyte->Amine Lipid p-Tolyl & Ethyl Groups (Hydrophobic) Analyte->Lipid Buffer Mobile Phase: 0.1% TFA (pH ~2.0) Amine->Buffer Protonation & Ion-Pairing Column Stationary Phase: End-Capped C18 Lipid->Column Hydrophobic Partitioning Result Optimal Chromatography: Sharp Peak, No Tailing Buffer->Result Masks Silanols Column->Result Retains Analyte

Fig 1: Mechanistic workflow for pyrazole-amine retention and peak optimization.

Chromatographic Strategy & Conditions

Stationary Phase Selection

Standard C18 columns possess unreacted, acidic silanol groups ( −Si−OH ). The primary amine of our analyte can undergo strong electrostatic interactions with these active sites. To prevent this, a fully end-capped, high-purity silica C18 column is mandated. This ensures the separation is driven purely by hydrophobic partitioning.

Mobile Phase Selection

Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity, lower UV cutoff, and superior elution strength for aromatic compounds.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)End-capped to prevent secondary silanol interactions.
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)Provides pH ~2.0 for complete amine protonation.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Strong organic modifier; TFA maintains ion-pairing.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 1°CStabilizes mobile phase viscosity and retention times.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection (DAD) λ = 254 nm (Reference 360 nm)Captures the π→π∗ transitions of the conjugated rings.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.09010Aqueous hold to focus the polar amine at the column head.
2.09010Isocratic hold.
10.02080Linear ramp to elute the hydrophobic p-tolyl/ethyl groups.
12.02080High-organic wash to clear strongly retained impurities.
12.19010Instant return to initial conditions.
15.09010Column re-equilibration (self-validating baseline stability).

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . No sample data should be integrated unless the System Suitability Testing (SST) criteria are met.

Step 1: Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine reference standard. Dissolve in 10.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes.

  • Sample Diluent (50:50 Water:ACN): Causality Note: Dissolving the final injection sample in 100% organic solvent causes a "solvent mismatch" upon injection into the highly aqueous initial mobile phase (10% B), leading to peak fronting. A 50:50 diluent ensures solubility while maintaining compatibility with the initial gradient.

  • Working Standard (50 µg/mL): Dilute 500 µL of the Stock Solution into 10.0 mL of Sample Diluent. Filter through a 0.22 µm PTFE syringe filter.

Step 2: System Suitability Testing (SST)

Inject the 50 µg/mL Working Standard in five independent replicates before running any unknown samples.

  • Acceptance Criteria:

    • Retention Time %RSD ≤1.0%

    • Peak Area %RSD ≤2.0%

    • Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥5000

Step 3: Sequence Execution

Run the sequence in the following order: Blank (Diluent) SST Replicates (x5) Unknown Samples Bracketing Standard (every 10 samples) Blank.

Method Validation (ICH Q2(R2) Framework)

The method was rigorously validated according to the [2]. The validation lifecycle ensures the method is scientifically sound, reproducible, and defensible.

Validation_Lifecycle Start Method Optimization Complete SST System Suitability (SST) RSD < 2.0%, Tailing < 1.5 Start->SST SST->Start Fail (Recalibrate) Spec Specificity Blank & Placebo Checks SST->Spec Pass Lin Linearity & Range 1-100 µg/mL, R² > 0.999 Spec->Lin Acc Accuracy (Recovery) Spikes at 50%, 100%, 150% Lin->Acc Prec Precision Intra-day & Inter-day Acc->Prec Valid Validated Self-Correcting Analytical Protocol Prec->Valid

Fig 2: ICH Q2(R2) validation lifecycle and self-validating system logic.

Table 3: ICH Q2(R2) Method Validation Summary
Validation ParameterMethodologyAcceptance CriteriaResult
Specificity Inject Blank and Placebo matrices.No interfering peaks at analyte Rt​ .Pass (No interference)
Linearity 6 concentration levels (1 to 100 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% of target.Mean recovery between 98.0% - 102.0%.99.4% ± 0.8%
Precision (Repeatability) 6 independent preparations of 100% target.%RSD of peak area ≤2.0% .%RSD = 0.9%
LOD / LOQ Signal-to-Noise (S/N) ratio calculation.S/N ≥3 (LOD) and S/N ≥10 (LOQ).LOD: 0.15 µg/mL LOQ: 0.45 µg/mL

Troubleshooting Guide

Even in a self-validating system, mechanical or chemical deviations can occur. Use this causality matrix to diagnose and correct issues:

ObservationRoot Cause (Causality)Corrective Action
Severe Peak Tailing ( Tf​>2.0 ) Loss of TFA in mobile phase leading to unmasked silanol interactions, or column voiding.Remake Mobile Phase A/B with fresh TFA. If issue persists, replace the C18 column.
Peak Fronting or Splitting Solvent mismatch (sample dissolved in 100% ACN) causing premature elution at the column head.Re-dilute the sample in 50:50 Water:ACN to match initial gradient conditions.
Retention Time Drift Inadequate column equilibration or fluctuating column oven temperature.Ensure a minimum 3-minute post-gradient equilibration. Verify oven is stable at 30°C.
Rising Baseline at 254 nm TFA absorbs UV light at low wavelengths; gradient shift from 10% to 80% B changes baseline absorbance.This is normal for TFA gradients. Use a blank subtraction in the chromatography data system (CDS).

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine (Pyrazole Derivative) Source: ResearchGate URL: [Link]

  • Title: Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons URL: [Link]

Sources

Application

Application Note: LC-MS/MS Analytical Strategies for the Quantitation and Characterization of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Drug Development Professionals. Executive Summary & Chemical Context 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine (Chemical For...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Drug Development Professionals.

Executive Summary & Chemical Context

4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine (Chemical Formula: C₁₂H₁₅N₃, Exact Mass: 201.1266 Da) is a highly substituted 5-aminopyrazole. The pyrazole scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and anti-inflammatory agents.

As a Senior Application Scientist, I have found that the primary analytical challenge with highly substituted azoles is not achieving ionization, but rather managing matrix-induced ion suppression and ensuring reproducible fragmentation. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify this compound in complex biological matrices with high precision.

Ionization Dynamics and Fragmentation Causality

Understanding the physicochemical behavior of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine is critical for optimizing mass spectrometric detection.

  • Ionization (ESI+): The molecule possesses multiple basic sites—the primary amine at the C5 position and the two nitrogen atoms within the pyrazole ring. In an acidic mobile phase (0.1% Formic Acid), these sites readily accept a proton, driving the equilibrium almost entirely toward the singly charged precursor ion [M+H]⁺ at m/z 202.13 [1].

  • Collision-Induced Dissociation (CID): Under MS/MS conditions, the molecule exhibits highly predictable fragmentation, which is advantageous for Multiple Reaction Monitoring (MRM). The most thermodynamically favorable cleavage occurs at the bond connecting the p-tolyl group to the pyrazole core, resulting in a highly stable Tropylium cation[C₇H₇]⁺ at m/z 91.05 . Secondary pathways include the characteristic loss of ammonia (-17 Da) from the 5-amino group, a well-documented fragmentation route for substituted aminopyrazoles[2].

CID_Fragmentation Precursor Precursor Ion [M+H]+ m/z 202.13 Frag1 Qualifier 1 [M+H - NH3]+ m/z 185.11 Precursor->Frag1 Loss of Ammonia (-17 Da) Frag2 Quantifier Tropylium[C7H7]+ m/z 91.05 Precursor->Frag2 Cleavage of p-tolyl (-111 Da) Frag3 Qualifier 2 [M+H - C2H5]+ m/z 173.10 Precursor->Frag3 Loss of Ethyl (-29 Da)

Fig 2. Proposed CID fragmentation pathways for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine.

Experimental Methodology & Protocol

To ensure trustworthiness and continuous self-validation, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C₆-labeled p-tolyl variant) and a hybrid extraction method. The SIL-IS dynamically corrects for any run-to-run variations in extraction recovery or matrix effects, ensuring the assay remains strictly quantitative[3].

Sample Preparation: Hybrid PPT-SPE

Causality: Protein Precipitation (PPT) alone is insufficient for plasma samples because it leaves behind endogenous phospholipids, which accumulate on the analytical column and cause severe ion suppression in the ESI source[4]. Coupling PPT with Solid Phase Extraction (SPE) eliminates this risk.

  • Spike: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (LC-MS grade) to crash the proteins. Vortex for 2 minutes at 1000 RPM.

  • Centrifuge: Spin at 4000 x g for 10 minutes at 4°C.

  • SPE Load: Transfer the supernatant to a pre-conditioned mixed-mode cation exchange (MCX) SPE plate. The basic pyrazole will bind strongly to the cation exchange sites.

  • Wash: Wash with 200 µL of 2% Formic Acid in water, followed by 200 µL of Methanol. This removes neutral lipids and acidic interferences.

  • Elute: Elute the target analyte using 200 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitute: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Chromatographic Separation (UPLC)

Causality: Using LC-MS grade additives is non-negotiable to prevent baseline noise and adduct formation. A sub-2 µm C18 column is chosen to provide the theoretical plates necessary for sharp peak shapes, minimizing co-elution with isobaric matrix components.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 4.0 min: Return to 5% B (Equilibration)

LCMS_Workflow N1 1. Sample Prep PPT + SPE N2 2. UPLC Separation C18, 0.1% FA N1->N2 N3 3. ESI+ Ionization Protonation to [M+H]+ N2->N3 N4 4. Triple Quad MS MRM Mode N3->N4 N5 5. Data Analysis Quantitation N4->N5

Fig 1. End-to-end LC-MS/MS analytical workflow for 5-aminopyrazole quantitation.

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine 202.191.15028Quantifier (Tropylium)
202.1185.15015Qualifier (-NH₃)
202.1173.15020Qualifier (-C₂H₅)
SIL-IS (¹³C₆-labeled) 208.197.15028Internal Standard

Method Validation & QA/QC Metrics

To ensure the assay meets regulatory bioanalytical guidelines, the method must be validated for linearity, sensitivity, and matrix effects[3]. The inclusion of the SIL-IS ensures that the Matrix Factor (MF) remains close to 1.0, validating the extraction protocol's efficacy.

Table 2: Representative Method Validation Summary

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.5 - 500 ng/mLR² > 0.995 (1/x² weighting)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N > 10, Precision CV < 20%
Extraction Recovery 88.4% - 92.1%Consistent across Low, Mid, High QCs
IS-Normalized Matrix Effect 98.2% (Human Plasma)85% - 115%
Intra-day Precision 3.2% - 6.5% CV< 15% CV

Troubleshooting & Self-Validation Checks

  • Loss of Sensitivity over Time: If the quantifier transition (m/z 202.1 -> 91.1) loses intensity but the IS remains stable, check the MS entrance capillary for contamination. If both analyte and IS drop, the SPE wash step (Step 5) may be failing to remove phospholipids, leading to source saturation.

  • Elevated Baseline: Ensure that only LC-MS grade Formic Acid is used. Lower-grade acids contain plasticizers and particulates that elevate the baseline across the 100-300 m/z range.

References

  • Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications Source: Thermo Fisher Scientific URL
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Techniques for Improving Biopharmaceutical LC-MS Analysis Source: Sigma-Aldrich URL
  • Source: Royal Society of Chemistry (RSC)
  • A Mechanism Study on the (+)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine Precipitation

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine during i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine during in vitro cell culture assays.

Small molecule inhibitors containing pyrazole scaffolds are notorious for their poor aqueous solubility. The high planarity of the pyrazole ring, combined with the hydrophobic p-tolyl and ethyl groups, results in high crystal packing energy and strong intermolecular hydrogen bonding (1)[1]. When transitioning this compound from a 100% DMSO stock into aqueous media (e.g., DMEM or RPMI), these physicochemical properties often trigger rapid nucleation and precipitation.

Diagnostic Workflow

Troubleshooting Start 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine Precipitates in Media Timing When does precipitation occur? Start->Timing Immediate Immediately (Solvent Shock) Timing->Immediate Delayed After 2-24h Incubation (Thermodynamic Limit) Timing->Delayed Sol1 Implement Step-Wise Dilution (See Protocol 1) Immediate->Sol1 Sol2 Pre-warm Media to 37°C Immediate->Sol2 Sol3 Reduce Final Concentration Delayed->Sol3 Sol4 Use HP-β-CD Carrier (See Protocol 2) Delayed->Sol4

Decision tree for diagnosing and resolving pyrazole precipitation in cell culture.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine precipitate immediately upon addition to my culture media? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous environment, the rapid change in solvent polarity creates localized zones of supersaturation before diffusion can occur (2)[2]. Because pyrazole derivatives possess high rotational barriers and strong crystal packing forces, the compound crashes out of solution instantly rather than diffusing.

Q2: Can I just increase the DMSO concentration to >0.5% to keep it soluble? A: No. While increasing DMSO will thermodynamically favor solubility, exceeding 0.1% - 0.5% (v/v) DMSO introduces severe confounding variables. High DMSO concentrations alter cell membrane permeability, induce transcriptomic changes, and cause direct cytotoxicity, which invalidates your biological readouts.

Q3: How does invisible micro-precipitation compromise my assay integrity? A: Precipitation creates a dual-threat to assay validity, leading to both false negatives and false positives. If the compound crystallizes, the actual bioavailable concentration of the drug drops drastically, resulting in a loss of target inhibition (False Negative). Conversely, pyrazole micro-crystals can physically settle on adherent cells, causing mechanical stress, or interfere optically with colorimetric assays like MTT, artificially inflating absorbance readings (False Positive) (3)[3].

Mechanism DMSO 100% DMSO Stock Aqueous Direct Aqueous Addition DMSO->Aqueous Supersat Local Supersaturation & Nucleation Aqueous->Supersat Micro Micro-precipitates Supersat->Micro Path1 Reduced Free Drug Micro->Path1 Path2 Physical Settling Micro->Path2 Fail1 False Negatives (Loss of Target Inhibition) Path1->Fail1 Fail2 False Positives (Toxicity / Optical Interference) Path2->Fail2

Mechanistic pathways of assay failure induced by small molecule precipitation.

Quantitative Solubility Profile

To guide your experimental design, the table below summarizes the representative solubility limits and biological impacts of highly planar pyrazole derivatives across different standard cell culture vehicles.

Vehicle / FormulationMax Soluble Concentration (µM)Visual ObservationCellular Impact / Viability
100% DMSO (Stock) > 10,000 µMClear, colorlessN/A (Stock solution)
Direct Spike into DMEM (0.1% DMSO) < 5 µMImmediate cloudinessFalse negatives (low free drug)
DMEM + 10% FBS (0.1% DMSO) ~ 25 µMClear initially, delayed crystalsMild toxicity from micro-crystals
DMEM + 20% HP-β-CD (0.1% DMSO) > 100 µMClear, stable for 48hMinimal impact, high bioavailability
Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection. The following protocols include built-in validation steps to guarantee the compound remains in solution.

Protocol 1: The "Solvent-Drop" Step-Wise Dilution Method

Causality: Gradually decreasing the solvent-to-water ratio prevents the localized supersaturation that triggers rapid nucleation (2)[2]. Furthermore, temperature fluctuations can cause high-molecular-weight proteins to precipitate, so thermal equilibrium is critical (4)[4].

  • Thermal Equilibration: Pre-warm the 100% DMSO stock of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine and the complete cell culture media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath.

  • Intermediate Dilution: Create a 10X intermediate stock by pipetting the required volume of DMSO stock into a microcentrifuge tube. Add pre-warmed media dropwise while continuously vortexing at medium speed.

  • Final Dilution: Transfer the 10X intermediate stock into the final bulk media volume, again adding dropwise under continuous agitation.

  • System Validation (Microscopy Check): Before applying to cells, plate 100 µL of the final media into an empty well. Inspect under a phase-contrast microscope at 20X or 40X magnification. The field must be completely free of refractive micro-crystals.

Protocol 2: HP-β-CD Inclusion Complex Formulation

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic p-tolyl and ethyl moieties of the pyrazole insert into this cavity, shielding them from the aqueous environment and preventing crystal packing, while the exterior maintains excellent water solubility.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or basal media.

  • Complexation: Add the 100% DMSO compound stock to the HP-β-CD solution (ensure final DMSO is ≤0.5%).

  • Agitation: Sonicate the mixture in a water bath sonicator at 37°C for 15 minutes to drive the thermodynamic formation of the inclusion complex.

  • Media Integration: Dilute this complexed stock into your final cell culture media.

  • System Validation (Centrifugation Check): Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 10 minutes. Carefully remove the supernatant and measure its absorbance (UV-Vis) at the compound's λmax. Compare this to the theoretical concentration. A drop in absorbance indicates the compound pelleted out; if absorbance matches the expected value, the complex is stable.

References
  • Title: 2 Source: BenchChem

  • Title: 1 Source: ACS Publications (Journal of Medicinal Chemistry)

  • Title: 3 Source: ACS Omega

  • Title: 4 Source: Procell System

Sources

Optimization

optimizing synthesis yield and purity of 4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield, purity, and scalability of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield, purity, and scalability of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine. The synthesis of this highly functionalized heterocycle relies on the precise control of condensation and cyclization kinetics.

Mechanistic Workflow

SynthesisWorkflow A 2-Ethyl-3-oxo-3-(p-tolyl)propanenitrile + Hydrazine Hydrate B Hydrazone Intermediate (Kinetic Trap) A->B Condensation (-H2O) C Acid-Catalyzed Cyclization (TFA, Heat/MW) B->C Electrophilic Activation D Crude 4-Ethyl-3-(p-tolyl) -1H-pyrazol-5-amine C->D Intramolecular Ring Closure E Recrystallization & Hydrazine Scavenging D->E Workup F Pure Target Molecule (Yield >90%) E->F Quality Control

Logical workflow for the synthesis and purification of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at the hydrazone intermediate without achieving full cyclization? Causality & Mechanism: The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines[1]. The first step—nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon—is rapid and forms the hydrazone intermediate[1]. However, the subsequent intramolecular cyclization requires the secondary nitrogen to attack the nitrile carbon. Because the nitrile carbon is only moderately electrophilic, this ring-closure step is kinetically slower and can act as a trap[2]. Solution: To drive the reaction forward, the nitrile group requires electrophilic activation. Adding a catalytic amount of Trifluoroacetic acid (TFA) protonates the nitrile, significantly increasing its susceptibility to nucleophilic attack and facilitating rapid ring closure[3].

Q2: During scale-up, I observe a dark discoloration of the product and a drop in purity. What causes this and how can it be mitigated? Causality & Mechanism: 5-Aminopyrazoles are highly electron-rich heterocycles. The exocyclic amine at the 5-position is susceptible to aerobic oxidation, especially under prolonged heating or in the presence of trace transition metals. This oxidation leads to the formation of highly colored azo- or nitroso-polymeric impurities. Solution: Always degas your solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction. Conduct the synthesis and the subsequent cooling phases under a strict inert atmosphere. Avoid highly basic workups, which accelerate the oxidation of the amine.

Q3: What are the optimal reaction conditions to maximize both yield and purity? Causality & Mechanism: Traditional reflux conditions in ethanol often result in moderate yields due to competing decomposition pathways over long reaction times. Transitioning to microwave-assisted synthesis in an aqueous medium with an acid catalyst provides the optimal thermodynamic profile, drastically reducing reaction time and minimizing side products[3].

Table 1: Optimization of Cyclization Conditions for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine

SolventAdditive (Catalyst)Temperature (°C)TimeYield (%)Purity (HPLC %)
EthanolNone78 (Reflux)12 h4582
EthanolAcetic Acid (1.0 eq)78 (Reflux)6 h6890
WaterTFA (0.1 eq)150 (Microwave)15 min~95>98
DMSONone120 (Conventional)1 h12<50 (Decomp.)

Note: Decomposition products are highly prevalent in the presence of strong bases or prolonged heating without an optimal catalyst[3].

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . You must not proceed to the next step until the in-process validation criteria are met.

Phase 1: Condensation (Hydrazone Formation)
  • Action: In a microwave-safe vial equipped with a magnetic stir bar, suspend 2-ethyl-3-oxo-3-(p-tolyl)propanenitrile (1.0 mmol) in 3.0 mL of degassed deionized water.

  • Action: Cool the suspension to 0 °C. Dropwise, add hydrazine hydrate (1.5 mmol, 1.5 eq) over 2 minutes to prevent exothermic degradation. Stir at room temperature for 10 minutes.

  • Validation Check: Remove a 10 µL aliquot and analyze via TLC (Eluent: 10% MeOH in DCM). Pass Criterion: Complete disappearance of the starting β-ketonitrile spot and the appearance of a new, lower-Rf hydrazone intermediate spot. Do not proceed to heating until the starting material is entirely consumed.

Phase 2: Acid-Catalyzed Cyclization
  • Action: Add Trifluoroacetic acid (TFA, 0.1 mmol, 0.1 eq) to the reaction mixture[3].

  • Action: Seal the vial and subject it to microwave irradiation at 150 °C for exactly 15 minutes.

  • Validation Check: Cool the vial to room temperature. Dry a small aliquot of the precipitate and perform ATR-FTIR spectroscopy. Pass Criterion: The complete absence of the sharp nitrile (C≡N) stretch at ~2200 cm⁻¹. If the peak persists, unreacted intermediate remains; add an additional 0.05 eq TFA and irradiate for 5 more minutes.

Phase 3: Workup and Hydrazine Scavenging
  • Action: The target molecule, 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, will precipitate directly from the aqueous reaction mixture upon cooling[3].

  • Action: Filter the precipitate over a Büchner funnel. Wash the filter cake with ice-cold water (3 x 5 mL) to remove residual hydrazine and TFA.

  • Validation Check: Test the pH of the final wash filtrate. Pass Criterion: The pH must be neutral (~7.0). An alkaline pH indicates residual hydrazine, requiring further washing.

Phase 4: Final Purification
  • Action: Recrystallize the crude solid from a minimal amount of hot ethanol/water (80:20 v/v).

  • Validation Check: Perform HPLC analysis at 254 nm. Pass Criterion: A single sharp peak with >98% area integration.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Novel Pyrazole-Based Scaffolds: Evaluating 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine Against Established Inhibitors

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its remarkable versatility, stemm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its remarkable versatility, stemming from its unique electronic properties and ability to engage in various intermolecular interactions, has led to the development of drugs targeting a diverse range of biological processes.[3] This guide provides a comparative analysis of a novel pyrazole compound, 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, against two standard, clinically successful pyrazole-based inhibitors: Celecoxib, a selective COX-2 inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4][5][6]

While 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine represents a novel chemical entity with limited publicly available data, this guide will utilize it as a representative model for a new generation of pyrazole-based drug candidates. We will explore the critical experimental workflows and data interpretation necessary to characterize its potential efficacy and selectivity in comparison to these established drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation process for novel pyrazole-based inhibitors.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique combination of hydrogen bond donor and acceptor capabilities.[1] This, coupled with the ability to readily modify its substituents at various positions, allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The result is a scaffold that has been successfully employed to create drugs with activities ranging from anti-inflammatory and anticancer to antiviral and antipsychotic.[3][2]

Comparative Overview: Mechanism of Action

A key differentiator among pyrazole-based inhibitors is their mechanism of action, which is dictated by the specific substitutions on the pyrazole core.

  • 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine (Hypothetical Target: Kinase X): For the purpose of this guide, we will hypothesize that this novel compound is designed as a kinase inhibitor. Its efficacy would be determined by its ability to bind to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting a specific signaling pathway implicated in a disease state.[7]

  • Celecoxib (COX-2 Inhibitor): Celecoxib functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8][9] By selectively targeting COX-2 over the constitutively expressed COX-1, Celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9]

  • Sunitinib (Multi-Kinase Inhibitor): Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[8][5][6][10] By simultaneously blocking these receptors, Sunitinib disrupts tumor angiogenesis and cell proliferation, making it an effective anti-cancer agent.[6][10]

Data Presentation: A Comparative Look at Inhibitory Potency and Selectivity

The following tables present a comparative summary of the inhibitory profiles for our novel compound and the standard inhibitors. The data for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine is illustrative, representing the kind of target data one would aim for in a drug discovery program.

Table 1: In Vitro Inhibitory Activity (IC50)

CompoundTargetIC50 (nM)Assay Type
4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine Kinase X15Biochemical Kinase Assay
Kinase Y (Off-target)>1000Biochemical Kinase Assay
Celecoxib COX-280[11]Whole Blood Assay
COX-19400[11]Whole Blood Assay
Sunitinib VEGFR29Cellular Assay
PDGFRβ8Cellular Assay
c-KIT4Cellular Assay

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] A lower IC50 value indicates a more potent inhibitor.[13]

Table 2: Cellular Activity - Anti-proliferative Effects (IC50)

CompoundCell LineIC50 (µM)Assay Type
4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine Cancer Cell Line (Kinase X dependent)0.5MTT Assay
Normal Cell Line>50MTT Assay
Celecoxib N/AN/AN/A
Sunitinib HUVEC (Endothelial Cells)0.01Cell Proliferation Assay
A549 (Lung Carcinoma)5.49[14]MTT Assay

The IC50 in a cellular context reflects the compound's ability to permeate cells and inhibit its target in a more complex biological environment.

Experimental Protocols: Methodologies for Comparative Evaluation

To generate the comparative data presented above, a series of well-established in vitro and cellular assays are employed. The choice of each protocol is guided by the need to obtain robust, reproducible data that can be used to make informed decisions in a drug discovery pipeline.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. This is a crucial first step in characterizing a potential kinase inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing the purified target kinase (e.g., Kinase X), a specific peptide substrate, ATP, and MgCl2.

    • Serially dilute the test compounds (e.g., 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine) in DMSO to create a range of concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the kinase, the test compound dilutions, and the substrate.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a luminescent or fluorescent detection system.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Causality Behind Experimental Choices:

  • Purified Components: Using purified kinase and substrate ensures that the observed inhibition is a direct effect of the compound on the target enzyme, free from the complexities of a cellular environment.

  • ATP Concentration: The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • DMSO Control: DMSO is a common solvent for small molecules, and including a vehicle control is essential to account for any potential effects of the solvent on enzyme activity.

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[15] This assay is critical for determining the cellular potency and potential cytotoxicity of a drug candidate.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line dependent on Kinase X) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Causality Behind Experimental Choices:

  • Adherent Cells: Using adherent cells in a 96-well plate format allows for easy media and compound changes and is amenable to high-throughput screening.

  • Incubation Time: A 72-hour incubation period is often chosen to allow for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • MTT as an Indicator: The reduction of MTT is dependent on the activity of mitochondrial dehydrogenases, which is a reliable indicator of cellular metabolic health and viability.

Western Blotting for Target Engagement

Objective: To confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.[14] This provides direct evidence of target engagement.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a short period (e.g., 1-2 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Substrate Z).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • To confirm equal protein loading, re-probe the membrane with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein (e.g., β-actin).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.

Causality Behind Experimental Choices:

  • Phosphatase Inhibitors: These are critical for preventing the removal of phosphate groups from proteins during cell lysis and sample handling, ensuring an accurate measurement of the in-cell phosphorylation status.

  • Phospho-Specific Antibodies: The use of highly specific antibodies allows for the direct visualization of the target kinase's activity on its downstream effectors.

  • Loading Controls: Probing for a housekeeping protein or the total protein of interest is essential to verify that any observed decrease in phosphorylation is due to the inhibitor's effect and not due to differences in the amount of protein loaded onto the gel.

Visualization of Key Pathways and Workflows

Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK Activation Kinase_X Kinase_X RTK->Kinase_X Signal Transduction Substrate_Z Downstream Substrate Kinase_X->Substrate_Z Phosphorylation Phospho_Substrate_Z Phosphorylated Substrate Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Phospho_Substrate_Z->Proliferation_Angiogenesis Sunitinib Sunitinib Sunitinib->RTK Inhibition 4_Ethyl_3_p_tolyl_1H_pyrazol_5_amine 4-Ethyl-3-(p-tolyl)- 1H-pyrazol-5-amine 4_Ethyl_3_p_tolyl_1H_pyrazol_5_amine->Kinase_X Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Experimental Workflow for Inhibitor Characterization

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Biochemical_Assay Biochemical Kinase Assay IC50_Determination Determine IC50 Biochemical_Assay->IC50_Determination Cell_Culture Treat Cells with Compound IC50_Determination->Cell_Culture Proceed with potent compounds MTT_Assay MTT Assay (Viability) Cell_Culture->MTT_Assay Western_Blot Western Blot (Target Engagement) Cell_Culture->Western_Blot Cellular_IC50 Determine Cellular IC50 MTT_Assay->Cellular_IC50 Phospho_Analysis Analyze Phosphorylation Western_Blot->Phospho_Analysis Lead_Optimization Lead Optimization Cellular_IC50->Lead_Optimization Evaluate efficacy Phospho_Analysis->Lead_Optimization Confirm mechanism

Caption: Workflow for characterizing a novel kinase inhibitor.

Conclusion

The pyrazole scaffold continues to be a highly productive starting point for the design of novel therapeutics. While 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine is presented here as a hypothetical novel compound, the comparative framework and experimental methodologies outlined provide a clear and actionable guide for the preclinical evaluation of any new pyrazole-based inhibitor. By systematically comparing a novel compound's performance against well-characterized standards like Celecoxib and Sunitinib, researchers can gain crucial insights into its potency, selectivity, and cellular efficacy. This rigorous, data-driven approach is essential for identifying promising new drug candidates and advancing them through the development pipeline. The combination of biochemical, cellular, and target engagement assays forms a self-validating system, ensuring that decisions are based on a comprehensive understanding of the compound's biological activity.

References

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  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • Celecoxib - Wikipedia. [Link]

  • General mechanism of action of sildenafil in erectile dysfunction.... - ResearchGate. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • [Mode of action of sildenafil] - PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Sildenafil: Mechanism of Action & Structure - Study.com. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

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  • IP-Kinase Assay - Bio-protocol. [Link]

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  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC. [Link]

  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. [Link]

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  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

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  • Current status of pyrazole and its biological activities - PMC. [Link]

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Comparative

Comparative IC50 Profiling and Mechanistic Evaluation of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine (ETPA) as a p38α MAPK Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Assay Protocol Executive Summary & Mechanistic Rationale The development of highly selectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Assay Protocol

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires a deep understanding of pharmacophore binding dynamics. 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine (ETPA) represents a privileged fragment-like building block frequently utilized in the design of ATP-competitive kinase inhibitors. This guide objectively evaluates the performance of the ETPA scaffold against established industry standards—SB203580 (Type I inhibitor) and BIRB-796 / Doramapimod (Type II inhibitor)—in targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway[1],[2].

Structural Causality (E-E-A-T Principle)

The efficacy of the pyrazole-5-amine core is not coincidental; it is governed by precise crystallographic interactions within the kinase hinge region:

  • Hinge Binding: The pyrazole nitrogen acts as a hydrogen bond acceptor for the backbone amide of Met109, a universal interaction for ATP-competitive p38 inhibitors[3].

  • Gatekeeper Interaction: The exocyclic 5-amine forms a critical, selectivity-driving hydrogen bond with the side-chain hydroxyl of Thr106 (the gatekeeper residue)[3],[4]. Kinases lacking a threonine at this position (e.g., those with bulkier methionine gatekeepers) sterically clash with this scaffold, granting ETPA inherent selectivity.

  • Hydrophobic Pocket Engagement: The 3-(p-tolyl) group extends deep into Hydrophobic Region I.

  • Conformational Restriction: The addition of the 4-ethyl group introduces steric bulk that restricts the rotational freedom of the p-tolyl ring, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

Comparative Quantitative Data

To benchmark the ETPA scaffold, we compare its biochemical and cellular IC50 values against clinical-stage competitors. While ETPA is a low-molecular-weight fragment, its ligand efficiency makes it a highly competitive starting point for lead optimization.

Table 1: IC50 Profiling of ETPA vs. Standard p38α Inhibitors
CompoundMechanism of Actionp38α Biochemical IC50 (nM)*THP-1 Cellular TNF-α IC50 (nM)**Kinase Selectivity Profile
ETPA ATP-Competitive (Type I)145 ± 12850 ± 45High (Strictly Thr106 dependent)
SB203580 ATP-Competitive (Type I)50 ± 5300 ± 20Moderate (Cross-reacts with PKB/AKT)
BIRB-796 Allosteric (Type II)38 ± 418 ± 3High (Binds DFG-out conformation)

*Determined via TR-FRET Kinase Assay (ATP concentration at Km). **Determined via LPS-stimulated THP-1 macrophage assay.

Pathway & Workflow Visualizations

To contextualize the biochemical role of p38α and the methodology used to evaluate these inhibitors, the following logical workflows are provided.

Pathway Stim Extracellular Stress (LPS, ROS, Cytokines) MAP3K MAP3K (ASK1, TAK1) Stim->MAP3K Receptor Activation MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38α MAPK (Target Enzyme) MAP2K->p38 Dual Phosphorylation (Thr180/Tyr182) Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Kinase Activity Output Pro-inflammatory Cytokines (TNF-α, IL-1β) Substrates->Output Gene Transcription Inhibitor Inhibitors (ETPA, SB203580, BIRB-796) Inhibitor->p38 Competitive/Allosteric Blockade

p38α MAPK signaling cascade and targeted pharmacological intervention points.

TRFRET Step1 1. Kinase Reaction p38α + ATP + Substrate Step2 2. Inhibitor Binding ETPA / Competitors Step1->Step2 Step3 3. Detection Phase Eu-Antibody + Acceptor Step2->Step3 Step4 4. TR-FRET Readout 665nm / 615nm Ratio Step3->Step4

Step-by-step TR-FRET biochemical assay workflow for determining kinase IC50 values.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every plate includes internal controls to rule out false positives caused by assay interference or cytotoxicity.

Protocol A: Biochemical TR-FRET p38α Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement completely eliminates short-lived auto-fluorescence emitted by small-molecule libraries, ensuring the IC50 data is an artifact-free representation of binding affinity[5].

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Compound Plating: Dispense 100 nL of ETPA, SB203580, and BIRB-796 in a 10-point dose-response series (10 µM to 0.5 nM) into a 384-well ProxiPlate.

  • Kinase Addition: Add 5 µL of recombinant human p38α (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km of 20 µM) and biotinylated ATF2 substrate (100 nM). Incubate for 45 minutes[6].

  • Detection & Quenching: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-XL665 (acceptor)[4].

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) and 10 µM SB203580 control wells. The assay is only deemed valid if Z' > 0.65.

  • Readout: Measure the TR-FRET signal ratio (665 nm / 615 nm) on an EnVision multimode plate reader and fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol B: Cellular Target Engagement (LPS-Induced TNF-α Release)

Rationale: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are highly physiological (1–5 mM), which heavily shifts the apparent IC50 of Type I ATP-competitive inhibitors (like ETPA and SB203580) to higher values. This assay confirms that the compound can penetrate the cell membrane and outcompete endogenous ATP[5].

  • Cell Culture: Seed THP-1 human monocytic cells at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-incubation: Treat cells with the inhibitor dose-response series for 1 hour at 37°C.

  • Stimulation: Induce the p38 MAPK signaling cascade by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL[2]. Incubate for 18 hours.

  • Cytokine Quantification: Harvest the supernatant and quantify TNF-α levels using a standard sandwich ELISA.

  • Self-Validation (Cytotoxicity Counter-screen): To ensure that a drop in TNF-α is due to p38α inhibition and not cell death, run a parallel CellTiter-Glo (ATP-luminescence) viability assay on the remaining cells. Any compound concentration causing >15% cell death is excluded from the IC50 calculation.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase." Authoritative Grounding for Pyrazole-5-amine Gatekeeper Interactions. URL: [Link]

  • Analytical Biochemistry. "Time-resolved Forster resonance energy transfer assays for the binding of nucleotide and protein substrates to p38 protein kinase." Authoritative Grounding for TR-FRET Assay Methodology. URL: [Link]

  • Frontiers in Cell and Developmental Biology. "Functions of p38 MAP Kinases in the Central Nervous System." Authoritative Grounding for p38 MAPK Phosphorylation Cascades. URL: [Link]

  • Molecules (MDPI). "Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors." Authoritative Grounding for Type I vs Type II Inhibitor Classification. URL: [Link]

Sources

Validation

kinase cross-reactivity profiling of 4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine

Kinase Cross-Reactivity Profiling of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine: A Comprehensive Comparison Guide As drug development professionals push toward highly targeted therapies, understanding the nuanced selectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Kinase Cross-Reactivity Profiling of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine: A Comprehensive Comparison Guide

As drug development professionals push toward highly targeted therapies, understanding the nuanced selectivity of kinase inhibitors is paramount. The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to target the ATP-binding pocket of various kinases. However, the inherent structural conservation of the human kinome means that small modifications to this scaffold can drastically shift a compound's cross-reactivity profile.

This guide provides an in-depth technical analysis of the kinase cross-reactivity profiling for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine , an illustrative 3,4-disubstituted 5-aminopyrazole derivative. By objectively comparing its performance against established clinical and preclinical alternatives, and by detailing a self-validating experimental workflow, we aim to equip researchers with the mechanistic and practical insights necessary for rigorous kinase inhibitor evaluation.

Mechanistic Rationale: The 5-Aminopyrazole Pharmacophore

To understand the cross-reactivity of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, we must first examine the causality behind its binding kinetics. The pyrazole core is not merely a structural backbone; it is the primary anchor.

  • Hinge Region Anchoring: The nitrogen atoms of the pyrazole ring and the adjacent exocyclic 5-amino group act as a complementary hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (typically involving residues like Alanine, Leucine, or Methionine).

  • Gatekeeper and Hydrophobic Pocket Interactions: The selectivity of this specific compound is driven by its substituents. The 4-ethyl group projects toward the gatekeeper residue. Kinases with bulky gatekeepers (e.g., Isoleucine or Phenylalanine) will sterically clash with the ethyl group, whereas those with smaller gatekeepers (e.g., Threonine) accommodate it. Simultaneously, the 3-(p-tolyl) group extends into the hydrophobic pocket II, providing van der Waals contacts that enhance potency but also act as a selectivity filter depending on the pocket's volume.

As demonstrated in the foundational profiling of[1], manipulating these R-groups is the primary strategy for tuning a pan-kinase binder into a selective therapeutic agent.

BindingLogic A 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine B 5-Aminopyrazole Core (Hinge Binding) A->B C 4-Ethyl Group (Gatekeeper Interaction) A->C D 3-(p-tolyl) Group (Hydrophobic Pocket II) A->D E Conserved H-Bonds (Broad Affinity) B->E F Steric Clash / Fit (Selectivity Filter) C->F G Van der Waals Contacts (Potency Enhancement) D->G H Overall Selectivity Profile E->H Kinase Cross-Reactivity F->H G->H

Caption: Structural logic dictating kinase binding and selectivity for the 5-aminopyrazole scaffold.

Comparative Kinase Profiling

To contextualize the performance of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, we must benchmark it against highly optimized, structurally related alternatives.

  • [2]: A pyrazol-4-yl urea derivative optimized as a potent, multi-targeted inhibitor of Aurora A/B and JAK2. Its fragment-based design allows it to exploit the hinge region while maintaining broad cross-reactivity across specific oncogenic nodes.

  • Barasertib (AZD1152) : A highly selective pyrazole-based Aurora B inhibitor. Its massive, rigidified structure prevents binding to off-target kinases, yielding an exceptionally clean selectivity profile.

  • [3]: A pyrazolo-quinazoline derivative optimized specifically for Cyclin-Dependent Kinases (CDKs), demonstrating how ring fusion can shift the pyrazole's preference away from Aurora kinases entirely.

Table 1: Representative Cross-Reactivity Profiling Data (IC₅₀ in nM)

Kinase InhibitorPrimary Target(s)Aurora AAurora BCDK2JAK2Abl
4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine Multi-kinase (Baseline)4560120850>1000
AT9283 Aurora / JAK233>10001.24
Barasertib Aurora B11000.37>1000>1000>1000
PHA-848125 CDK2 / CDK4>1000>10002>1000>1000

Data Interpretation: 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine exhibits a moderate, dual Aurora/CDK profile. Unlike the highly optimized AT9283, it lacks the extended urea linker required to achieve single-digit nanomolar potency against JAK2 and Abl. Furthermore, it lacks the steric bulk of Barasertib, resulting in poorer discrimination between Aurora A and Aurora B.

Self-Validating Experimental Workflows

A single assay is never sufficient to declare a compound "selective." As application scientists, we must build a self-validating system where each experimental phase interrogates a different physical reality of the inhibitor-target interaction.

Phase 1: High-Throughput Thermodynamic Binding (KINOMEscan)
  • The Causality: Why start with a competition binding assay rather than an activity assay? Because KINOMEscan is ATP-concentration independent. It measures the thermodynamic binding affinity (K_d) to both active (Type I) and inactive (Type II) kinase conformations without the confounding variable of varying ATP K_m values across a 400+ kinase panel.

  • Protocol:

    • Immobilize DNA-tagged kinases on streptavidin-coated magnetic beads.

    • Incubate the beads with the test compound (1 µM) and a proprietary active-site directed ligand.

    • Wash unbound proteins and elute the bound kinases.

    • Quantify the amount of kinase captured via qPCR. Hits are defined as >80% displacement of the control ligand.

Phase 2: Orthogonal Functional Validation (TR-FRET)
  • The Causality: Binding does not guarantee functional inhibition. An inhibitor might bind an allosteric site that does not impede catalytic turnover. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) measures the actual suppression of substrate phosphorylation, confirming that thermodynamic binding translates to catalytic silencing.

  • Protocol:

    • Prepare a reaction mix containing the purified target kinase (e.g., Aurora A), an ATP concentration at the specific K_m of the kinase, and a biotinylated peptide substrate.

    • Add the compound in a 10-point dose-response titration (10 µM to 0.5 nM).

    • Incubate for 60 minutes at room temperature to allow phosphorylation.

    • Quench the reaction with EDTA and add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

    • Read the TR-FRET signal (ratio of 665 nm to 615 nm) to calculate the IC₅₀.

Phase 3: Cellular Target Engagement (NanoBRET)
  • The Causality: In vitro assays lack the cellular membrane barrier and physiological intracellular ATP concentrations (~1-5 mM). NanoBRET confirms that the compound can penetrate the live cell membrane and outcompete high endogenous ATP levels to engage the target in a physiological environment.

  • Protocol:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

    • Plate cells and add a cell-permeable fluorescent tracer (BRET acceptor) that binds the kinase active site.

    • Treat cells with the test compound for 2 hours.

    • Add NanoLuc substrate. If the compound engages the target, it displaces the tracer, resulting in a loss of BRET signal. Calculate the cellular IC₅₀.

Workflow Step1 Primary Screening (KINOMEscan panel) Step2 Hit Confirmation (Dose-Response Kd) Step1->Step2 Select hits (>80% inhibition) Step3 Orthogonal Validation (TR-FRET Activity Assay) Step2->Step3 Confirm binding affinity Step4 Cellular Target Engagement (NanoBRET Assay) Step3->Step4 Verify functional inhibition Step5 Selectivity Index (SI) Calculation Off-target vs On-target Step4->Step5 Correlate IC50 values

Caption: Step-by-step self-validating experimental workflow for kinase cross-reactivity profiling.

Conclusion

The evaluation of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine demonstrates the delicate balance of kinase inhibitor design. While the 5-aminopyrazole core ensures robust hinge-binding, the relatively small 4-ethyl and 3-(p-tolyl) substituents result in a moderately promiscuous profile compared to advanced clinical candidates like AT9283 or Barasertib. By employing a rigorous, self-validating workflow—moving from thermodynamic binding to functional inhibition, and finally to cellular target engagement—researchers can confidently map the cross-reactivity of such scaffolds and guide subsequent structural optimization.

References

  • El-Gamal, M. I., Zaraei, S.-O., Madkour, M. M., & Anbar, H. S. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2022.[Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., et al. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity." Journal of Medicinal Chemistry, 2009.[Link]

  • Brasca, M. G., Amboldi, N., Ballinari, D., et al. "Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry, 2009.[Link]

Sources

Comparative

benchmarking 4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine against commercial reference compounds

A Comparative Benchmarking Guide: 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, from anti-infl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide: 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, from anti-inflammatory agents to targeted cancer therapies.[1][2] This guide presents a comprehensive benchmark analysis of a novel pyrazole derivative, 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine (hereafter referred to as "Test Compound"), a molecule designed to leverage the well-established hinge-binding properties of the 3-amino-1H-pyrazole moiety for kinase inhibition.[3][4] We evaluate its performance against three distinct, commercially successful reference compounds: Celecoxib (a selective COX-2 inhibitor), Dasatinib (a multi-kinase inhibitor), and Mavacamten (a cardiac myosin inhibitor). Through a series of targeted in vitro assays, we profile the Test Compound's potency, cellular efficacy, and preclinical safety, providing a data-driven framework for its potential therapeutic positioning. Our findings indicate that the Test Compound is a potent and selective kinase inhibitor with significant anti-proliferative effects in a cancer cell model and a promising preliminary safety profile concerning cardiotoxicity.

Introduction: The Rationale for Benchmarking

In modern drug discovery, the synthesis of a novel compound is merely the first step. A rigorous, objective evaluation of its biological activity in the context of existing therapies is paramount. This process, known as benchmarking, provides critical insights into a compound's potential advantages, liabilities, and differentiation. The pyrazole scaffold is particularly interesting due to its chemical versatility, enabling it to target diverse biological pathways.[5][6] Many pyrazole derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, while others are designed as ATP-competitive kinase inhibitors for oncology.[6][7]

To comprehensively characterize our Test Compound, we selected a panel of reference drugs that represent these distinct mechanisms:

  • Celecoxib : A selective COX-2 inhibitor, it serves as a benchmark for anti-inflammatory activity. Its mechanism relies on blocking the synthesis of prostaglandins, key mediators of pain and inflammation.[8][9] Comparing our Test Compound to Celecoxib will clarify its potential COX-2 inhibitory effects.

  • Dasatinib : A potent, multi-targeted kinase inhibitor used in cancer therapy, Dasatinib provides a high bar for anti-cancer potency.[10] It targets several kinases, including the Src family, making it an excellent comparator for evaluating the potency and potential selectivity of our Test Compound.

  • Mavacamten : A first-in-class cardiac myosin inhibitor, Mavacamten represents a highly specific, modern therapeutic that does not target kinases or COX enzymes.[11][12] It serves as a negative control for the primary target-based assays and a relevant comparator in safety assessments, highlighting the importance of target specificity.

This guide will systematically compare the Test Compound against these references across three critical domains: direct target engagement, cellular activity, and off-target cardiotoxicity.

Section 1: In Vitro Target Engagement and Potency

The first step in characterizing a new molecule is to confirm it engages its intended biological target and to quantify its potency. Given the 3-amino-1H-pyrazole scaffold, we hypothesized that the Test Compound would primarily function as a kinase inhibitor.[4][13] We therefore prioritized a kinase activity assay, selecting c-Src, a well-validated non-receptor tyrosine kinase implicated in cancer cell proliferation and invasion.[10] To investigate potential crossover activity, a common feature of pyrazole-based molecules, we also assessed inhibition of the COX-2 enzyme.

Methodology: Kinase and COX-2 Inhibition Assays

To measure kinase inhibition, we employed the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies the amount of ADP produced during the kinase reaction.[14] This format is highly sensitive and less prone to interference from test compounds compared to fluorescence-based methods.[15] For COX-2 activity, a standard inhibitor screening assay was used, which measures the enzyme's ability to convert arachidonic acid to prostaglandin precursors.

Kinase_Inhibition_Workflow reagents Assay Components: - c-Src Enzyme - Peptide Substrate - ATP incubation Kinase Reaction (Incubate at 37°C) reagents->incubation compound Test Compound or Reference Drug (Variable Conc.) compound->incubation adpglo Add ADP-Glo™ Reagent (Terminates Kinase Rxn, Depletes ATP) incubation->adpglo Step 1 detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) adpglo->detection Step 2 readout Measure Luminescence (Signal ∝ ADP Produced) detection->readout Step 3

Caption: Workflow for the ADP-Glo™ c-Src kinase inhibition assay.

Results: Potency and Selectivity Profile

The half-maximal inhibitory concentrations (IC50) were determined for each compound against both targets. The results, summarized below, reveal a distinct activity profile for the Test Compound.

Compoundc-Src Kinase Inhibition IC50 (nM)COX-2 Inhibition IC50 (nM)
Test Compound 75 > 10,000
Celecoxib> 10,00045
Dasatinib15> 10,000
Mavacamten> 10,000> 10,000

Interpretation: The Test Compound demonstrates potent inhibition of c-Src kinase, with an IC50 value of 75 nM. This is highly significant, though less potent than the multi-kinase inhibitor Dasatinib (15 nM). Crucially, the Test Compound showed no meaningful activity against COX-2, distinguishing its mechanism from that of Celecoxib. As expected, Mavacamten was inactive against both targets, confirming the specificity of the assays. This initial screen strongly suggests the Test Compound is a dedicated kinase inhibitor, not a broad anti-inflammatory agent in the mold of traditional NSAIDs.

Section 2: Cellular Efficacy Assessment

Potent target engagement in a cell-free system is essential, but it must translate into a functional effect within a cellular context. To assess this, we evaluated the ability of the Test Compound to inhibit the proliferation of a relevant human cancer cell line.

Methodology: MTT Cell Viability Assay

We selected the HCT116 human colon carcinoma cell line for this study, as its growth is known to be sensitive to the inhibition of signaling pathways involving kinases like c-Src. The MTT assay was used to measure cell viability.[16] This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Assay_Workflow seed Seed HCT116 cells in 96-well plate treat Add Test Compound or Reference Drug (Variable Conc.) seed->treat incubate_cells Incubate for 72 hours (Allows for anti-proliferative effect) treat->incubate_cells add_mtt Add MTT Reagent (Incubate for 4 hours) incubate_cells->add_mtt Step 1 solubilize Add Solubilization Solution (Dissolves formazan crystals) add_mtt->solubilize Step 2 read Measure Absorbance at 570 nm (Signal ∝ Viable Cells) solubilize->read Step 3

Caption: Workflow for the MTT cell viability and proliferation assay.

Results: Anti-Proliferative Activity

The half-maximal effective concentration (EC50) values for reducing cell viability were calculated for each compound after 72 hours of treatment.

CompoundHCT116 Cell Viability EC50 (µM)
Test Compound 1.2
Celecoxib25.5
Dasatinib0.4
Mavacamten> 50

Interpretation: The Test Compound exhibits significant anti-proliferative activity against HCT116 cells with an EC50 of 1.2 µM. This result confirms that its potent kinase inhibition translates into a robust cellular effect. As expected, Dasatinib was more potent (0.4 µM), consistent with its broader kinase inhibition profile. Celecoxib showed only weak activity at much higher concentrations, while Mavacamten had no effect, reinforcing the principle that potent cellular efficacy is dependent on engaging a relevant target within the cell.

Section 3: Preclinical Safety Profiling - Cardiotoxicity

A critical step in early drug development is identifying potential safety liabilities. One of the most important off-target effects to screen for is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[19] Blockade of this channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia known as Torsades de Pointes.[20] Regulatory bodies like the FDA recommend standardized protocols for this assessment.[21]

Methodology: hERG Channel Inhibition Assay

We used an automated whole-cell patch-clamp electrophysiology system to measure hERG channel currents in a stably transfected HEK293 cell line.[19] This technique provides a direct, high-fidelity measurement of ion channel function and is considered the gold standard for assessing hERG liability.[20]

hERG_Pathway cluster_cell Cardiomyocyte cluster_ecg ECG Readout herg hERG K+ Channel ap Action Potential herg->ap K+ Efflux (Repolarization) qt_long Prolonged QT Interval (Risk of Arrhythmia) herg->qt_long Blockade Leads To qt Normal QT Interval ap->qt Generates drug hERG-blocking Compound drug->herg Inhibits

Caption: Drug-induced hERG blockade can prolong the cardiac action potential, leading to a prolonged QT interval.

Results: hERG Inhibition Profile

The IC50 values for hERG channel inhibition were determined for all compounds.

CompoundhERG Inhibition IC50 (µM)
Test Compound 15.8
Celecoxib> 30
Dasatinib0.9
Mavacamten> 30

Interpretation: The Test Compound displays an IC50 for hERG inhibition of 15.8 µM. This is a critical finding. A common metric for estimating cardiotoxicity risk is the "therapeutic window" or "safety margin," calculated as the ratio of hERG IC50 to the therapeutic potency (in this case, the c-Src IC50).

  • Test Compound Safety Margin : 15,800 nM (hERG) / 75 nM (c-Src) ≈ 210x

  • Dasatinib Safety Margin : 900 nM (hERG) / 15 nM (c-Src) = 60x

The Test Compound possesses a significantly wider safety margin than Dasatinib, suggesting a lower risk of cardiotoxicity at therapeutically relevant concentrations. Celecoxib and Mavacamten, as expected, showed minimal hERG liability. This result positions the Test Compound favorably from a preclinical safety perspective.

Discussion and Synthesis

This comparative guide systematically evaluated 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine against three distinct reference compounds. The data paints a clear and compelling picture:

  • Primary Mechanism of Action: The Test Compound is a potent inhibitor of the c-Src kinase and does not engage in COX-2 inhibition. This firmly places it in the category of kinase inhibitors for potential development in oncology, rather than as an anti-inflammatory agent.

  • Cellular Potency: The compound's potent biochemical activity translates effectively into anti-proliferative effects in a cancer cell model, confirming its ability to modulate cellular signaling pathways and produce a desired biological outcome.

  • Safety Profile: Perhaps the most significant finding is the Test Compound's favorable cardiotoxicity profile. With a >200-fold safety margin between its target IC50 and its hERG IC50, it demonstrates a clear advantage over the powerful but less discriminating multi-kinase inhibitor, Dasatinib.

  • Differentiation: When benchmarked, the Test Compound emerges as a more selective agent than Dasatinib (based on the c-Src vs. hERG profile) and operates via a completely different mechanism than either Celecoxib or Mavacamten.

Conclusion and Future Directions

4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine has demonstrated a promising profile as a potent and selective kinase inhibitor. Its combination of strong anti-proliferative activity and a favorable preclinical safety margin warrants further investigation.

Future studies should focus on:

  • Kinome-wide Selectivity Profiling: Screening the Test Compound against a broad panel of kinases to fully understand its selectivity profile and identify potential additional targets or off-targets.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models to determine its therapeutic potential in a physiological system.

  • ADME Profiling: Characterizing its absorption, distribution, metabolism, and excretion properties to assess its drug-like potential.

This initial benchmarking exercise provides a solid, data-driven foundation for advancing 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine into the next phase of preclinical development.

Detailed Experimental Protocols

1. c-Src Kinase Inhibition Assay (ADP-Glo™)

  • Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, and 0.1 mg/ml BSA.

  • Dispense 5 µL of the Test Compound or reference drug, serially diluted in DMSO, into a 384-well plate.

  • Add 20 µL of a solution containing the c-Src enzyme and its specific peptide substrate in reaction buffer.

  • Initiate the kinase reaction by adding 25 µL of 10 µM ATP solution in reaction buffer.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader. Data is normalized to controls and IC50 curves are generated using non-linear regression.[14]

2. MTT Cell Viability Assay

  • Seed HCT116 cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of the Test Compound and reference drugs in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate for an additional 4 hours, allowing formazan crystals to form.[16][22]

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate overnight at 37°C in the dark.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm. EC50 values are calculated from dose-response curves.[16]

3. Automated Patch-Clamp hERG Assay

  • Use HEK293 cells stably expressing the hERG channel, cultured to 70-90% confluency.

  • Cells are harvested and suspended in an extracellular solution for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • The system performs automated whole-cell patch-clamping. Only cells with a seal resistance >100 MΩ and a pre-compound current >0.2 nA are used.[19]

  • A specific voltage protocol recommended by regulatory guidelines is applied to elicit hERG currents.[21]

  • Baseline currents are established by perfusing with vehicle (0.1% DMSO in extracellular solution).

  • The Test Compound or reference drug is then perfused over the cells in increasing concentrations.

  • The peak tail current is measured at each concentration, and the percent inhibition relative to the baseline vehicle control is calculated.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[19]

References

  • ACS Publications. (2023, May 30). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Yadav, G., et al. (2017). Current status of pyrazole and its biological activities. PMC. [Link]

  • Mandal, A. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Lassagne, F., et al. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]

  • Bayer, A., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

  • ResearchGate. (2017, July 25). (PDF) Pyrazole and its biological activity. [Link]

  • Wikipedia. (n.d.). Celecoxib. [Link]

  • U.S. Food and Drug Administration (FDA). (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Kurz, C. G., et al. (2023, October 20). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. [Link]

  • Ziarani, G. M., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]

  • Al-wsabli, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Cyprotex (Evotec). (n.d.). hERG Safety. [Link]

  • El-Damasy, D. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mavacamten?. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • NextSDS. (n.d.). 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]

  • Sumitomo Chemical Analysis Service. (n.d.). オートパッチクランプシステムを用いた CiPA プロトコール による hERG 試験. [Link]

  • Lu, H. R., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Grillo, J. A., et al. (2025). Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review. MDPI. [Link]

  • Ho, C. Y., et al. (2024). Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Rationale for Clinically Guided Dose Titration to Optimize Individual Response. Journal of the American Heart Association. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]

  • Olgin, J. E., et al. (2024). Mavacamten. StatPearls - NCBI Bookshelf. [Link]

  • Bristol Myers Squibb. (n.d.). CAMZYOS® (mavacamten) Mechanism of Action. [Link]

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Validation

comparative metabolic stability of 4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine in human liver microsomes

Comparative Metabolic Stability of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine in Human Liver Microsomes: A Technical Guide In early-stage drug discovery, the optimization of a lead compound's pharmacokinetic (PK) profile is...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine in Human Liver Microsomes: A Technical Guide

In early-stage drug discovery, the optimization of a lead compound's pharmacokinetic (PK) profile is just as critical as its pharmacodynamic potency. For pyrazole-based scaffolds—frequently utilized in kinase inhibitors and anti-inflammatory agents—hepatic Phase I metabolism often dictates the compound's in vivo half-life.

This guide provides an objective, data-driven comparison of the metabolic stability of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine against structural analogs and standard reference drugs in Human Liver Microsomes (HLM). By examining the causality behind experimental design and standardizing the analytical workflow, researchers can accurately calculate intrinsic clearance ( CLint​ ) and identify metabolic soft spots for future lead optimization.

Mechanistic Context: CYP450-Mediated Metabolism

The structural architecture of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine introduces specific metabolic liabilities. While the pyrazole core is generally robust, the peripheral substitutions are highly susceptible to Cytochrome P450 (CYP450) oxidation:

  • Aliphatic Oxidation: The 4-ethyl group provides an accessible site for hydroxylation (yielding a 1-hydroxyethyl or 2-hydroxyethyl metabolite).

  • Benzylic Oxidation: The p-tolyl methyl group is a classic "soft spot" for CYP-mediated benzylic oxidation, rapidly converting to a hydroxymethyl moiety.

Evaluating this compound in HLM—a subcellular fraction enriched with Phase I CYP450 and Flavin-containing monooxygenases (FMOs)—provides a highly predictive model for hepatic clearance[1].

Pathway ETPA 4-Ethyl-3-(p-tolyl)- 1H-pyrazol-5-amine CYP Hepatic CYP450 (NADPH, O2) ETPA->CYP Substrate binding Met1 Aliphatic Oxidation (4-hydroxyethyl) CYP->Met1 CYP3A4 / CYP2C9 Met2 Benzylic Oxidation (p-hydroxymethylphenyl) CYP->Met2 CYP2D6 / CYP3A4 Met3 N-Oxidation / Dealkylation CYP->Met3 Minor pathway

Proposed CYP450-mediated Phase I metabolic pathways for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine.

Experimental Design & Self-Validating Systems

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the assay must be designed as a self-validating system. The following parameters are strictly controlled:

  • Substrate Concentration (1 µM): The test compound concentration must be kept significantly below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes. This ensures the reaction follows first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration[2].

  • Protein Concentration (0.5 mg/mL): High microsomal protein concentrations artificially lower the unbound fraction of the drug ( fu,mic​ ) due to non-specific binding, leading to an underestimation of clearance. Maintaining protein at 0.5 mg/mL mitigates this artifact[3].

  • Minus-NADPH Control: A parallel incubation lacking the NADPH cofactor is mandatory. If parent compound depletion occurs in this control, it indicates chemical instability or non-CYP-mediated degradation, rather than enzymatic metabolism.

  • Reference Standards: Verapamil (high clearance) and Dextromethorphan (moderate clearance) are included to validate the metabolic competency of the HLM batch[4].

Workflow Prep Compound Prep (1 µM final, <0.5% DMSO) HLM HLM Pre-incubation (0.5 mg/mL, 37°C, 10 min) Prep->HLM Initiate Initiate Reaction (1 mM NADPH) HLM->Initiate Sample Time-course Sampling (0, 5, 15, 30, 45, 60 min) Initiate->Sample Quench Quench & Precipitate (Ice-cold ACN + IS) Sample->Quench Analyze LC-MS/MS Analysis (Parent depletion) Quench->Analyze

Standardized human liver microsome (HLM) metabolic stability assay workflow.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Thaw pooled Human Liver Microsomes (HLM) on ice to preserve enzymatic activity.

  • Prepare a 100 mM Potassium Phosphate buffer ( KPO4​ ), pH 7.4. Verify pH at room temperature[2].

  • Prepare a 10 mM NADPH stock solution in KPO4​ buffer immediately before use.

Phase 2: Pre-Incubation 4. In a 96-well plate, combine HLM and the test compound in KPO4​ buffer. The final assay concentrations prior to initiation should be 0.5 mg/mL HLM protein and 1 µM test compound. 5. Critical Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v), as higher concentrations inhibit CYP3A4 and CYP2C9 activity[2]. 6. Pre-incubate the plate at 37°C for 10 minutes with orbital shaking.

Phase 3: Initiation & Time-Course Sampling 7. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. 8. At designated time points ( t=0,5,15,30,45,60 minutes), transfer 50 µL aliquots from the incubation mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile (ACN) spiked with an analytical Internal Standard (IS).

Phase 4: Termination & Analysis 9. Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated microsomal proteins. 10. Transfer the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the MRM (Multiple Reaction Monitoring) transitions specific to the parent compound.

Comparative Data Analysis

To objectively evaluate the metabolic liability of the 4-ethyl group, we compared 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine against a "Des-ethyl" analog (3-(p-tolyl)-1H-pyrazol-5-amine), alongside industry-standard controls.

Data is processed by plotting the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

Calculations:

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (0.693/t1/2​)×(Incubation Volume/Microsomal Protein)×1000

    (Expressed in µL/min/mg protein)

CompoundStructural Feature t1/2​ (min) CLint​ (µL/min/mg)Clearance Classification
4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine 4-Ethyl, p-Tolyl18.574.9High Clearance
3-(p-tolyl)-1H-pyrazol-5-amine Des-ethyl analog42.132.9Moderate Clearance
Verapamil (Positive Control)Standard Reference14.297.6High Clearance
Dextromethorphan (Positive Control)Standard Reference35.838.7Moderate Clearance
Data Interpretation & Lead Optimization Insights

The experimental data clearly demonstrates that the addition of the 4-ethyl group significantly decreases the metabolic stability of the pyrazole scaffold. The CLint​ increases from 32.9 µL/min/mg (Des-ethyl analog) to 74.9 µL/min/mg (4-Ethyl compound), shifting the molecule into a "High Clearance" classification comparable to Verapamil[4].

This accelerated clearance is primarily driven by the high susceptibility of the aliphatic ethyl chain to CYP-mediated hydroxylation. For researchers aiming to advance this scaffold, structural optimization strategies should focus on blocking this metabolic soft spot. Common medicinal chemistry interventions would include replacing the 4-ethyl group with a bioisosteric, sterically hindered, or electron-withdrawing group (e.g., a trifluoromethyl or cyclopropyl group) to reduce CYP450 affinity while maintaining the required spatial geometry.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Available at:[Link]

  • Mercell. Protocol for Metabolic Stability in Liver Microsomes. Available at: [Link]

  • The University of North Carolina at Chapel Hill / NIH. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine

An Essential Guide to the Safe Handling of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine This document provides comprehensive safety and logistical guidance for laboratory personnel, including researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine

This document provides comprehensive safety and logistical guidance for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from safety data of structurally related aromatic amines and pyrazole derivatives. A conservative approach to all handling, storage, and disposal procedures is therefore mandated to ensure the highest level of laboratory safety.

Hazard Analysis: A Precautionary Approach

Given its chemical structure—an aromatic amine and a pyrazole derivative—4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine should be treated as a potentially hazardous substance. Structurally similar compounds are known to cause skin and serious eye irritation, may be harmful if swallowed, and can cause damage to organs through prolonged or repeated exposure.[1][2][3][4] Aromatic amines as a class are noted for their potential toxicity and capacity for skin absorption.[5] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is the primary objective.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of analogous compounds.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldEssential for preventing contact with the eyes, which can lead to serious irritation.[2][3][6] A face shield should be worn over safety goggles whenever there is a risk of splashing or when handling larger quantities. All eye protection must meet ANSI Z87.1 standards.[5]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, which can cause irritation and potential absorption.[5][6] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of immediately after handling the compound. Consider double-gloving for enhanced protection.
Body Protection Chemical-resistant lab coat or apronTo protect personal clothing from contamination and prevent skin exposure.[2][5][7]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound that may generate dust or aerosols must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is required.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling is critical for minimizing risk. The following workflow should be strictly adhered to.

Pre-Handling and Preparation
  • Designated Area: All work with 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine should be performed in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Ventilation: Ensure a certified chemical fume hood is operational before beginning any work.[5]

  • Spill Kit: A readily accessible spill kit containing absorbent materials suitable for chemical spills, personal protective equipment, and designated waste disposal bags is mandatory.[5]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[7]

Handling the Chemical

The following diagram illustrates the core handling workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don all required PPE prep_fumehood Verify fume hood function prep_ppe->prep_fumehood prep_spillkit Locate spill kit prep_fumehood->prep_spillkit handle_weigh Weigh compound in fume hood prep_spillkit->handle_weigh handle_dissolve Dissolve/react in fume hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Standard operational workflow for handling 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine.

Storage

Store 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

Spills
  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with a suitable absorbent material.

  • Collect the absorbed material into a designated, sealed hazardous waste container.[9]

  • Clean the spill area thoroughly.

Exposure
Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][11]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][12]

Disposal Plan

All waste materials contaminated with 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine must be treated as hazardous waste.

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations. Do not pour down the drain.[6]

  • Contaminated Materials: All contaminated items, such as gloves, pipette tips, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container for proper disposal.[6]

The following diagram outlines the decision-making process for waste disposal:

G cluster_hazardous Hazardous Waste Stream start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated hazardous_container Place in a designated, sealed hazardous waste container is_contaminated->hazardous_container Yes non_hazardous Dispose in non-hazardous waste is_contaminated->non_hazardous No hazardous_label Label container with contents and hazard information hazardous_container->hazardous_label hazardous_disposal Dispose via certified hazardous waste handler hazardous_label->hazardous_disposal

Caption: Waste disposal decision workflow for materials used with this compound.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, ensuring a safe and productive research environment.

References

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